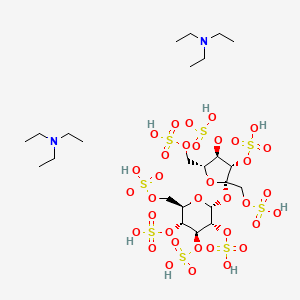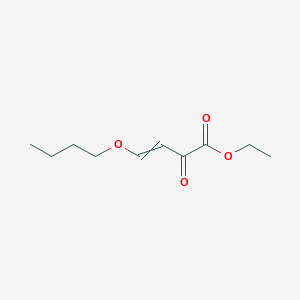
3,4-Diiodo-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diiodo-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C4HI2NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains two iodine atoms at the 3 and 4 positions of the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diiodo-1H-pyrrole-2,5-dione typically involves the iodination of 1H-pyrrole-2,5-dione. One common method is the reaction of 1H-pyrrole-2,5-dione with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) or hydrogen peroxide (H2O2). The reaction is usually carried out in a suitable solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diiodo-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as thiolates or amines, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Cyclization Reactions: It can react with thioamides to form heterocyclic compounds like pyrrolo[3,4-d][1,3]thiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiolates (e.g., sodium thiolate) and amines (e.g., aniline). These reactions are typically carried out in polar solvents such as methanol or ethanol at room temperature or slightly elevated temperatures.
Cyclization Reactions: Thioamides (e.g., thioacetamide) are used as reagents, and the reactions can be conducted in polar solvents or under solvent-free conditions at room temperature or slightly elevated temperatures.
Major Products
Substitution Reactions: Products include derivatives where the iodine atoms are replaced by other functional groups.
Cyclization Reactions: Products include heterocyclic compounds such as 2,4,6-trimethyl-5H-pyrrolo[3,4-d][1,3]thiazole.
Applications De Recherche Scientifique
3,4-Diiodo-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3,4-Diiodo-1H-pyrrole-2,5-dione and its derivatives depends on the specific application. In biological systems, its activity may involve interactions with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary based on the derivative and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dibromo-1H-pyrrole-2,5-dione: Similar in structure but contains bromine atoms instead of iodine.
3,4-Dichloro-1H-pyrrole-2,5-dione: Contains chlorine atoms instead of iodine.
3,4-Difluoro-1H-pyrrole-2,5-dione: Contains fluorine atoms instead of iodine.
Uniqueness
3,4-Diiodo-1H-pyrrole-2,5-dione is unique due to the presence of iodine atoms, which can impart distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine can influence the compound’s chemical behavior and interactions, making it valuable for specific synthetic and research applications.
Propriétés
Numéro CAS |
51650-29-4 |
|---|---|
Formule moléculaire |
C4HI2NO2 |
Poids moléculaire |
348.86 g/mol |
Nom IUPAC |
3,4-diiodopyrrole-2,5-dione |
InChI |
InChI=1S/C4HI2NO2/c5-1-2(6)4(9)7-3(1)8/h(H,7,8,9) |
Clé InChI |
NPIPZYJWUSCGLZ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=O)NC1=O)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![({[(Z)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dinitrophenyl)methanone](/img/structure/B14079962.png)




![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079996.png)

![1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide](/img/structure/B14080008.png)

![4-Amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate](/img/structure/B14080030.png)


